benzyl 5-[4-(acetyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
BENZYL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and acetylated phenyl derivatives with thiazolopyrimidine precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
BENZYL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
BENZYL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of BENZYL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ETHYL (2E)-5-[4-(ACETYLOXY)PHENYL]-2-(2-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- ETHYL (2E)-5-[4-(ACETYLOXY)PHENYL]-2-{[5-(2-CHLOROPHENYL)-2-FURYL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C24H22N2O5S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
benzyl 5-(4-acetyloxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H22N2O5S/c1-14-20(23(29)30-13-17-7-5-4-6-8-17)21(26-22(28)15(2)32-24(26)25-14)18-9-11-19(12-10-18)31-16(3)27/h4-12,15,21H,13H2,1-3H3 |
InChI Key |
ANAZPUDWVHULHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)C |
Origin of Product |
United States |
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